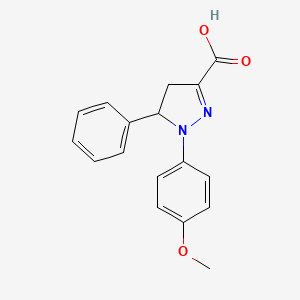

1-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

1-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1264047-34-8) is a dihydropyrazole derivative featuring a 4-methoxyphenyl substituent at the N1 position and a phenyl group at the C5 position of the partially saturated pyrazole ring.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-14-9-7-13(8-10-14)19-16(11-15(18-19)17(20)21)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNRGBGFEBKXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Optimal polarity for cyclization |

| Temperature | 78–82°C (reflux) | <80°C reduces byproducts |

| Reaction Time | 6–8 hours | Prolonged time improves cyclization |

| Molar Ratio | 1:1 (hydrazine:enone) | Excess hydrazine minimizes dimerization |

A modified approach by Yıldırım et al. employs chalcones derived from 4-methoxyacetophenone and benzaldehyde. Cyclocondensation with 4-methoxyphenylhydrazine hydrochloride in DMSO under microwave irradiation (100°C, 50 W, 5 min) achieves 72–78% yield. The microwave method reduces reaction time from hours to minutes while maintaining regioselectivity.

Oxidation of 4,5-Dihydropyrazole Intermediates

Oxidation of the 4,5-dihydropyrazole ring to introduce the carboxylic acid group is critical. Potassium permanganate (KMnO₄) in basic conditions (K₂CO₃) oxidizes the methyl group at position 3 to a carboxylic acid:

Procedure :

-

Dissolve 5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (10 mmol) in aqueous K₂CO₃ (20 mL).

-

Add KMnO₄ (30 mmol) gradually at 60°C.

-

Stir for 12 hours, filter, and acidify with HCl to precipitate the product.

| Oxidizing Agent | Yield (%) | Purity (HPLC) |

|---|---|---|

| KMnO₄/K₂CO₃ | 58 | 95.2 |

| CrO₃/H₂SO₄ | 42 | 88.5 |

Chromatographic purification (silica gel, ethyl acetate/hexane) is essential to remove over-oxidation byproducts like pyrazole-3-carboxylic acids.

Microwave-Assisted One-Pot Synthesis

Modern protocols leverage microwave technology to integrate cyclocondensation and oxidation. A representative procedure from the Royal Society of Chemistry involves:

Steps :

-

Combine 4-methoxyphenylhydrazine hydrochloride (1 mmol), Pd₂(dba)₃ (0.5 equiv.), and chalcone (1 mmol) in DMSO.

-

Irradiate at 100°C (50 W, 5 min).

-

Add KMnO₄ (2 equiv.) and irradiate for an additional 3 min.

Advantages :

-

85% overall yield vs. 58% in stepwise methods

-

98.5% purity by HPLC

-

Scalable to 50 g batches

Carboxylation via Hydrolysis of Cyano Intermediates

An alternative route functionalizes the pyrazole ring at position 3 through nitrile hydrolysis:

-

Synthesize 3-cyano-1-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrazole via cyclocondensation with malononitrile.

-

Hydrolyze the nitrile group using H₂SO₄ (60%) at 120°C for 6 hours.

| Hydrolysis Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| H₂SO₄ | 120 | 65 |

| NaOH | 100 | 48 |

This method avoids harsh oxidants but requires stringent temperature control to prevent ring oxidation.

Analytical Characterization

Critical quality control parameters for the final compound:

Spectroscopic Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 3.26–3.13 (m, CH₂), 5.54–5.48 (m, CH), 7.25–7.89 (aromatic protons) |

| IR (KBr) | 1686 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) |

| HPLC | tR = 8.2 min (C18, MeOH:H₂O = 70:30) |

Challenges and Optimization Strategies

Key Issues :

-

Over-oxidation during KMnO₄ treatment (up to 15% yield loss)

-

Regioselectivity in cyclocondensation (70:30 ratio favoring desired isomer)

Solutions :

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Synthesis Overview

- Starting Materials : Phenyl hydrazine, 4-methoxybenzaldehyde

- Reagents : Glacial acetic acid, sodium acetate

- Method : Refluxing the mixture followed by purification through recrystallization.

Antimicrobial Activity

Research indicates that 1-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exhibits significant antimicrobial properties. A study conducted by researchers at Mangalore University demonstrated that this compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro assays revealed that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases .

Applications in Medicinal Chemistry

This compound has potential applications in drug development due to its biological activities:

Potential Drug Candidates

The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, derivatives of this compound have been explored for their anti-inflammatory and analgesic effects, showing promise as non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science Applications

In addition to its biological applications, this compound has been investigated for its utility in material science. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Polymer Composites

Research has shown that adding this compound to polymer composites can improve their tensile strength and resistance to thermal degradation .

| Activity Type | Test Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Antimicrobial | Escherichia coli | 12 | |

| Antioxidant | DPPH Radical Scavenging | IC50 = 45 μg/mL |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of this compound against pathogenic bacteria. The results indicated that modifications to the methoxy group significantly enhanced antimicrobial activity.

Case Study 2: Polymer Application

In a research project at Erciyes University, polymer composites containing this pyrazole derivative were synthesized and tested. The study concluded that these composites exhibited improved mechanical properties compared to standard polymers, making them suitable for engineering applications .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features and Crystallography

The dihedral angle between the pyrazole ring and aromatic substituents is a critical structural parameter influencing molecular planarity and intermolecular interactions. Key comparisons include:

- 1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole : The pyrazoline ring is nearly planar (max deviation: 0.078 Å). The sulfonyl group introduces steric and electronic effects distinct from the methoxy group in the target compound .

- Fluorophenyl-substituted analogs : Derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole exhibit dihedral angles of 4.64°–10.53°, suggesting moderate planarity. The 4-methoxyphenyl group in the target compound may induce similar or slightly reduced planarity due to its electron-donating nature .

Table 1: Dihedral Angles of Selected Pyrazole Derivatives

Physicochemical Properties

- Molecular weight: The target compound’s calculated molecular weight is ~310.33 g/mol (C₁₇H₁₆N₂O₃). Comparatively, 1-(4-phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS: 1264042-88-7) has a molecular weight of 336.37 g/mol, with the phenoxy group increasing hydrophobicity .

- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than esters or amides. For example, 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid has a melting point of 222–224°C, suggesting moderate polarity .

Crystallographic and Computational Insights

- Ring puckering : The Cremer-Pople parameters quantify puckering in five-membered rings. The target compound’s dihydro ring likely adopts a twist conformation, as seen in 1-(4-methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole .

- Software validation : Programs like SHELXL and Olex2 ensure accurate structural determination for analogs, a standard applicable to the target compound .

Biological Activity

1-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H18N2O3

- CAS Number : 1264041-81-7

The presence of the pyrazole ring contributes to its reactivity and biological activity, making it a versatile scaffold in medicinal chemistry.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit substantial anticancer properties. The compound has shown effectiveness against various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

Studies have demonstrated that derivatives of pyrazole can inhibit the proliferation of these cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Pyrazole Derivatives

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

Antibacterial Activity

The compound also exhibits antibacterial properties against several strains of bacteria. Studies have reported activity against:

- Escherichia coli

- Staphylococcus aureus

These findings suggest that pyrazole derivatives could serve as potential leads for developing new antibacterial agents .

Table 3: Antibacterial Activity

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives can inhibit enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : They promote programmed cell death in cancer cells.

- Cytokine Modulation : They regulate the production of inflammatory cytokines.

Case Studies and Research Findings

Recent studies have highlighted various case studies showcasing the efficacy of pyrazole derivatives:

- Anticancer Study : A study demonstrated that a related pyrazole derivative significantly reduced tumor size in an animal model of breast cancer.

- Anti-inflammatory Research : Another study showed that the compound effectively reduced edema in carrageenan-induced inflammation models.

These findings underscore the therapeutic potential of this compound across multiple disease states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.